molecular formula C22H22N2O5 B2649583 Methyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-95-7

Methyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No. B2649583
CAS RN: 868224-95-7
M. Wt: 394.427
InChI Key: QLJKAUDMJDKCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Quinoline Derivatives :

    • A study reported the synthesis of pyranoquinoline derivatives via a three-component reaction involving 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate. These compounds demonstrated moderate antibacterial activity, particularly against Pseudomonas aeruginosa, showcasing their potential in the development of antibacterial agents (Asghari, Ramezani, & Mohseni, 2014).
  • Anticancer Activity and Molecular Mechanism :

    • Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and evaluated for anticancer activities. The compounds displayed moderate to high antitumor activities against various cancer cell lines. One particular compound exhibited significant apoptosis and cell cycle arrest in HeLa cells, indicating the potential of such compounds in cancer therapy (Fang et al., 2016).
  • Structural Characterization :

    • Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were synthesized and structurally characterized, providing valuable information for the understanding of similar compounds. X-ray structural analysis was employed to establish the detailed structure of these compounds, which is crucial for their application in various scientific fields (Rudenko et al., 2013).
  • Chemical Transformations and Applications :

    • The study of 4-hydroxyquinolones revealed interesting chemical behaviors, such as cyclization in the presence of bases, leading to the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. Understanding these chemical transformations opens avenues for the synthesis of novel compounds with potential applications in various scientific domains (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

properties

IUPAC Name

methyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-14-9-15(2)11-16(10-14)23-20(25)12-24-8-7-17-18(22(24)27)5-4-6-19(17)29-13-21(26)28-3/h4-11H,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJKAUDMJDKCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

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